1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one, monohydrochloride
Description
1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one, monohydrochloride is a deuterated cathinone derivative featuring a benzodioxole ring substituted at the 5-position, a butanone backbone, and a deuterated ethylamine (ethyl-d5) side chain. This compound is structurally related to synthetic cathinones, which are known for their stimulant and psychoactive properties. The deuterium substitution at the ethyl group (ethyl-d5) may alter metabolic stability and pharmacokinetic profiles compared to non-deuterated analogs, making it valuable for research in forensic toxicology and metabolic studies .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(1,1,2,2,2-pentadeuterioethylamino)butan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-3-10(14-4-2)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10,14H,3-4,8H2,1-2H3;1H/i2D3,4D2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTAJXOEHCOKDE-CIIWIYAOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC(CC)C(=O)C1=CC2=C(C=C1)OCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring and subsequent functionalization. Common synthetic routes may involve:
Pd-catalyzed arylation: to set the framework.
Noyori asymmetric hydrogenation: for enantioselectivity.
Aza-Michael addition: , Bischler–Napieralski reaction , and N-arylation for further modifications.
Industrial Production Methods
Industrial production methods for this compound would likely scale up the laboratory synthesis processes, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Analytical Chemistry
Eutylone-d5 serves as an analytical reference standard in the field of forensic and analytical chemistry. Its deuterated nature allows for enhanced detection capabilities in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of deuterium improves the signal-to-noise ratio, making it easier to identify trace amounts of substances in complex mixtures .
Pharmacological Studies
Research into the pharmacological properties of Eutylone-d5 has indicated its potential effects on the central nervous system (CNS). Studies have explored its interaction with serotonin and dopamine receptors, which may contribute to its psychoactive effects. This compound is often used in studies aimed at understanding the mechanisms of action of similar psychoactive substances .
Toxicology Research
Eutylone-d5 is also significant in toxicological studies, particularly concerning new psychoactive substances (NPS). Researchers utilize this compound to evaluate the metabolic pathways and toxicological profiles of related substances, providing insights into their safety and potential health risks associated with human consumption .
Synthetic Chemistry
The synthesis of Eutylone-d5 involves various chemical reactions that can be optimized for better yields and purity. Research has focused on developing efficient synthetic routes that minimize by-products while maximizing the yield of the desired product. This aspect is crucial for industrial applications where large-scale production is necessary .
Case Study 1: Mass Spectrometry Analysis
A study utilized Eutylone-d5 as an internal standard in mass spectrometry to quantify other related compounds in biological samples. The results demonstrated that using deuterated standards significantly improved the accuracy and precision of the quantification process, showcasing its importance in forensic toxicology .
Case Study 2: Pharmacokinetics
In pharmacokinetic studies, Eutylone-d5 was administered to animal models to assess its absorption, distribution, metabolism, and excretion (ADME). The findings highlighted that deuterated compounds could provide clearer insights into metabolic pathways compared to non-deuterated counterparts, thus aiding in drug development processes .
Case Study 3: Toxicological Screening
A comprehensive toxicological screening involving Eutylone-d5 was conducted to evaluate its effects on different biological systems. The study found that while Eutylone-d5 exhibited some psychoactive properties, its toxicity profile was relatively low compared to other synthetic cannabinoids. This research contributes valuable data for regulatory assessments concerning NPS .
Mechanism of Action
The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one exerts its effects involves interactions with specific molecular targets. These may include binding to enzymes or receptors, altering their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The compound shares structural homology with several synthetic cathinones, differing primarily in the substituents on the amine side chain and the benzodioxole ring. Below is a detailed comparison:
Research and Regulatory Status
- Deuterated Compounds : Used as internal standards in mass spectrometry due to isotopic labeling, improving quantification accuracy in forensic analyses .
Key Findings and Implications
- Metabolic Stability: Deuterated analogs like the target compound may exhibit delayed hepatic clearance compared to non-deuterated versions, a critical factor in designing drug analogs with controlled pharmacokinetics .
- Structural-Activity Relationships (SAR) :
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one, monohydrochloride, is a synthetic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical pathways influenced, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₈ClNO₃
- Molecular Weight : 273.74 g/mol
- CAS Number : 928322-40-1
- Structural Features : The compound includes a benzo[d][1,3]dioxole moiety and a deuterated ethyl group which may influence its pharmacological properties .
Target of Action
The primary target of 1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one is the ATP-binding cassette (ABC) transporters . These transporters play crucial roles in the transport of various molecules across cellular membranes.
Mode of Action
This compound acts as a modulator of ABC transporters , potentially influencing the transport of drugs and other substrates within cells. This modulation can affect drug absorption, distribution, metabolism, and excretion (ADME) profiles.
Biochemical Pathways
The interaction with ABC transporters suggests that this compound may influence several biochemical pathways related to:
- Molecule Transport : Altering the cellular uptake and efflux of various compounds.
- Cellular Homeostasis : Maintaining balance within cellular environments by regulating ion concentrations and metabolic substrates.
In Vitro Studies
Research has shown that 1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one can significantly alter the functionality of ABC transporters in various cell lines. For instance:
- Inhibition Studies : Inhibitory effects on P-glycoprotein (P-gp), a well-known ABC transporter, were observed, leading to increased intracellular concentrations of chemotherapeutic agents.
Case Studies
A study investigating the effects of this compound on cancer cell lines demonstrated that it could enhance the efficacy of certain anticancer drugs by modulating their transport across cell membranes. The results indicated:
- Increased Drug Sensitivity : Cancer cells treated with this compound exhibited heightened sensitivity to doxorubicin, suggesting potential applications in overcoming drug resistance.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one | Lacks deuterated ethyl group | Limited modulation of ABC transporters |
| 1-(1,3-Benzodioxol-5-yl)ethanol | Similar dioxole structure | Minimal impact on drug transport |
Q & A
Q. What validated analytical methods are recommended for characterizing the purity and structural integrity of this compound?
To ensure accurate characterization, employ a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the benzo[d][1,3]dioxolyl moiety and the deuterated ethylamino group. Pay attention to isotopic splitting patterns in -NMR due to deuterium substitution .
- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze fragmentation patterns to verify molecular ion peaks and detect impurities (e.g., non-deuterated analogs or degradation products) .
- Isotopic Purity Assessment: Quantify deuterium incorporation using high-resolution mass spectrometry (HRMS) or isotope-ratio MS, referencing internal standards like deuterated parabens or benzophenones .
Q. How can researchers optimize the synthesis of this compound to minimize non-deuterated byproducts?
- Deuterated Reagent Selection: Use ethyl-d5 amine with high isotopic purity (>98%) to reduce isotopic dilution during alkylation steps .
- Reaction Monitoring: Employ in-situ FTIR or LC-MS to track the progress of the amine coupling reaction and detect intermediates.
- Purification Strategies: Utilize preparative HPLC with reverse-phase columns to separate deuterated and non-deuterated species, leveraging differences in hydrophobicity .
Q. What stability considerations are critical for long-term storage of this compound?
- Storage Conditions: Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the amine hydrochloride salt and degradation of the benzodioxole ring .
- Stability Testing: Conduct accelerated degradation studies under varying pH, temperature, and humidity to identify degradation pathways (e.g., oxidation of the benzodioxole group or deamination) .
Advanced Research Questions
Q. How do isotopic effects (deuteration) influence the pharmacokinetic or metabolic profiling of this compound?
- Metabolic Stability Assays: Compare hepatic microsomal clearance rates of deuterated vs. non-deuterated analogs. Deuteration may reduce first-pass metabolism by slowing C-H bond cleavage in the ethylamino group via the kinetic isotope effect .
- Tracer Studies: Use deuterated analogs in mass spectrometry imaging (MSI) to track tissue distribution without interference from endogenous compounds .
Q. How can researchers resolve contradictory data in receptor-binding assays involving this compound?
- Experimental Design: Include positive/negative controls (e.g., known ligands for the target receptor) and validate assay conditions (pH, temperature, solvent compatibility) to rule out artifactual binding .
- Data Analysis: Apply multivariate statistical methods (e.g., PCA) to distinguish true binding signals from nonspecific interactions. Cross-validate results using orthogonal techniques like surface plasmon resonance (SPR) .
Q. What strategies are effective for detecting this compound in complex biological matrices (e.g., wastewater or plasma)?
- Sample Preparation: Use solid-phase extraction (SPE) with polystyrene divinylbenzene copolymer columns to isolate the compound from interfering organic acids or salts .
- Quantification: Employ isotope dilution LC-MS/MS with deuterated internal standards (e.g., ethylparaben-D4) to correct for matrix effects and ionization variability .
Q. How can degradation pathways be elucidated under environmental or physiological conditions?
- Forced Degradation Studies: Expose the compound to UV light, oxidizing agents (e.g., HO), or enzymatic hydrolysis (β-glucuronidase) to simulate real-world degradation .
- Degradant Identification: Use high-resolution tandem MS (HRMS/MS) to characterize fragmentation patterns of degradants. Compare with synthetic reference standards for confirmation .
Methodological Notes
- Synthetic Protocols: Refer to optimized procedures for analogous compounds (e.g., MDPPP HCl in ) while adjusting stoichiometry for deuterated reagents .
- Data Validation: Cross-reference spectral data with databases like NIST Webbook or peer-reviewed syntheses of benzodioxole derivatives .
- Safety Compliance: Adhere to hazard codes in safety data sheets (e.g., handling hydrochloride salts under fume hoods) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
